2-Methylthiolan-4-one-3-thiol

Description

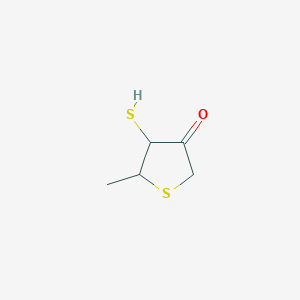

Structure

2D Structure

3D Structure

Properties

CAS No. |

65936-90-5 |

|---|---|

Molecular Formula |

C5H8OS2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

5-methyl-4-sulfanylthiolan-3-one |

InChI |

InChI=1S/C5H8OS2/c1-3-5(7)4(6)2-8-3/h3,5,7H,2H2,1H3 |

InChI Key |

XXRXAVULMYKULG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)CS1)S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methylthiolan 4 One 3 Thiol

Nucleophilic Reactivity of the Thiol Group and Thiolactone Moiety

The presence of both a free thiol group and a thiolactone ring imparts a dual nucleophilic character to the molecule. The thiol group, particularly in its deprotonated thiolate form (RS⁻), is a potent nucleophile, while the thiolactone's carbonyl carbon is susceptible to nucleophilic attack, leading to ring-opening.

Thiolactones, as cyclic thioesters, are susceptible to nucleophilic acyl substitution reactions that result in the cleavage of the endocyclic C-S bond. rsc.org This ring-opening is a key reaction, often utilized in synthetic and polymer chemistry to unmask a reactive thiol group. rsc.orgrsc.org The reaction is readily initiated by various nucleophiles, most notably amines and hydroxide (B78521) ions.

The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the thiolactone ring. This forms a tetrahedral intermediate which then collapses, breaking the C-S bond and opening the ring. The product is a functionalized thiol, with the specific functional group depending on the attacking nucleophile. For instance, reaction with an amine (aminolysis) yields a thiol-terminated amide, while reaction with a hydroxide ion (hydrolysis) produces a thiol-terminated carboxylate. rsc.orgacs.org The relative ease with which thiolactones undergo this hydrolysis is a key feature in their role as pro-drugs in medicinal chemistry. rsc.org

Table 1: Nucleophilic Ring-Opening of Thiolactones

| Nucleophile | Reagent Example | Product Type |

| Amine | Propylamine | Thiol-terminated amide |

| Hydroxide | Sodium Hydroxide | Thiol-terminated carboxylate |

| Thiol | Butanethiol | Thioester with a free thiol |

| Alcohol | Methanol (B129727) | Thiol-terminated ester |

The thiol group of 2-Methylthiolan-4-one-3-thiol can participate in Michael addition reactions, also known as conjugate additions. wikipedia.org This reaction involves the 1,4-addition of a nucleophile—in this case, the thiol—to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. acsgcipr.org It is a widely used method for forming carbon-sulfur bonds under mild conditions. wikipedia.org

The reaction is typically catalyzed by a base, which deprotonates the thiol (RSH) to form a more nucleophilic thiolate anion (RS⁻). researchgate.netnih.gov This thiolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a thioether adduct. nih.govnih.gov A wide variety of Michael acceptors can be used, including enones, enals, esters, and nitriles. wikipedia.orgacsgcipr.org While the reaction can sometimes proceed without a catalyst, a base is generally employed to facilitate the process. researchgate.netingentaconnect.com

Table 2: Examples of Thiol-Michael Addition Reactions

| Michael Acceptor | Product Structure | Typical Catalyst |

| Methyl Acrylate | R-S-CH₂-CH₂-COOCH₃ | Base (e.g., Triethylamine) |

| Acrylonitrile | R-S-CH₂-CH₂-CN | Base (e.g., Triethylamine) |

| Methyl Vinyl Ketone | R-S-CH₂-CH₂-C(O)CH₃ | Base (e.g., Triethylamine) |

| Diethyl Fumarate | R-S-CH(COOEt)-CH₂-COOEt | Base (e.g., Triethylamine) |

R represents the this compound moiety.

The thiol-ene reaction is a powerful and efficient "click" chemistry process that involves the addition of a thiol across a carbon-carbon double bond (an 'ene') to form a thioether. wikipedia.orgcisco.com This reaction can proceed via two primary mechanisms: a base/nucleophile-catalyzed Michael addition (as discussed above) or a free-radical addition. wikipedia.orgalfa-chemistry.comrsc.org

The radical-mediated thiol-ene reaction is particularly notable for its high efficiency, rapid rate, and spatial and temporal control, often initiated by light (photoinitiation). wikipedia.orgalfa-chemistry.comnih.gov The mechanism proceeds through a chain-growth process:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. cisco.comalfa-chemistry.com

Propagation: The thiyl radical adds to the alkene (ene) in an anti-Markovnikov fashion, forming a carbon-centered radical. This new radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgcisco.com

Termination: The reaction ceases when two radicals combine.

This process is highly versatile and is used extensively in polymer synthesis, surface patterning, and bioconjugation. wikipedia.orgalfa-chemistry.com

Table 3: Thiol-Ene Reaction Overview

| Characteristic | Description |

| Reaction Type | Radical addition of a thiol to an alkene. wikipedia.org |

| Key Intermediate | Thiyl radical (RS•). alfa-chemistry.com |

| Regioselectivity | Typically results in anti-Markovnikov addition. wikipedia.org |

| Initiation | Commonly initiated by UV light or heat with a radical initiator. cisco.com |

| Advantages | High yield, rapid, stereoselective, tolerant of various functional groups ("click" chemistry). wikipedia.orgnih.gov |

Redox Chemistry of Thiol and Organosulfur Functions

The sulfur atom in the thiol group of this compound is redox-active and can undergo both one- and two-electron oxidation processes. This redox chemistry is fundamental to the biological activity of many sulfur-containing compounds. nih.govnih.gov

One-electron oxidation of the thiol group leads to the formation of a highly reactive thiyl radical (RS•). nih.govtandfonline.comresearchgate.netresearchgate.net This process can be initiated by reaction with other radicals, certain metal ions, or high-energy radiation. researchgate.nettaylorandfrancis.com

RS-H → RS• + H⁺ + e⁻

Thiyl radicals are key intermediates in many biochemical processes. nih.gov Once formed, they can undergo several subsequent reactions. A common pathway is the reaction with another thiyl radical to form a disulfide bond (RSSR). taylorandfrancis.com Alternatively, they can react with molecular oxygen or other biological molecules. nih.gov The formation of thiyl radicals from glutathione, for example, is a critical step in its role as a radical scavenger. researchgate.nettaylorandfrancis.com

Table 4: Pathways of Thiyl Radical (RS•) Reactivity

| Reaction Pathway | Reactant | Product |

| Dimerization | RS• | Disulfide (RSSR) |

| H-atom Abstraction | R'H | Thiol (RSH) + R'• |

| Addition | C=C | Carbon-centered radical (R-S-C-C•) |

| Reaction with O₂ | O₂ | Peroxyl radical (RSOO•) |

| Reaction with NO | •NO | S-nitrosothiol (RSNO) nih.gov |

The two-electron oxidation of a thiol is another crucial pathway in its redox chemistry. tandfonline.comresearchgate.net This reaction, typically involving oxidants like hydrogen peroxide (H₂O₂), initially yields a sulfenic acid (RSOH). nih.govnih.govresearchgate.netresearchgate.net

RSH + H₂O₂ → RSOH + H₂O

Sulfenic acids are often unstable intermediates. tandfonline.comresearchgate.net Their fate is highly dependent on the cellular environment. researchgate.net A primary reaction pathway for a sulfenic acid is condensation with a second thiol molecule to form a disulfide (RSSR) and water. nih.govnih.govnih.gov This thiol-disulfide exchange is a fundamental redox reaction in biology, crucial for protein folding and antioxidant defense mechanisms. nih.govlibretexts.orglibretexts.org

RSOH + R'SH ↔ RSSR' + H₂O

If not consumed by reaction with a thiol, the sulfenic acid can be further oxidized to form more stable sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. nih.govnih.gov This further oxidation is often considered irreversible in biological systems. researchgate.net The interconversion between thiols and disulfides is a central part of cellular redox signaling and homeostasis. nih.govlibretexts.org

Table 5: Comparison of Thiol Oxidation States

| Oxidation State | Functional Group | Name | Key Characteristics |

| -2 | R-SH | Thiol | Reduced form, nucleophilic. libretexts.org |

| -1 | R-S-S-R | Disulfide | Oxidized form, key in protein structure. libretexts.orgpearson.com |

| 0 | R-SOH | Sulfenic Acid | Unstable two-electron oxidation intermediate. tandfonline.comnih.gov |

| +2 | R-SO₂H | Sulfinic Acid | Stable, further oxidation product. nih.gov |

| +4 | R-SO₃H | Sulfonic Acid | Highly stable, generally irreversible oxidation product. nih.govresearchgate.net |

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction for thiols and is critical in various biological and chemical processes nih.govnih.gov. The reaction proceeds via a nucleophilic attack of a thiolate anion on a disulfide bond, forming a new disulfide and a new thiolate nih.govnih.gov. This is an Sₙ2-type reaction where one sulfur atom displaces another nih.gov.

The general mechanism can be represented as: R¹-SH + R²-S-S-R² ⇌ R¹-S-S-R² + R²-SH

The reactivity in thiol-disulfide exchange is highly dependent on the pKa of the thiol, with the more acidic thiol typically having a more nucleophilic thiolate anion, which influences the reaction rate nih.gov. The pH of the environment is also a critical factor, as it determines the concentration of the reactive thiolate species nih.gov. For this compound, the presence of the ketone and the cyclic structure would likely influence the pKa of the thiol group, and thus its reactivity in exchange reactions.

Reactivity with Diverse Organic Substrates and Biomacromolecules

Carbonyl Compounds

Thiols are known to react with carbonyl compounds such as aldehydes and ketones. In the case of this compound, an intramolecular reaction between the thiol group and the ketone at the 4-position could be possible, leading to the formation of a cyclic hemithioacetal. The reactivity would be influenced by the stereochemistry of the methyl group at the 2-position.

Intermolecularly, thiols can add to carbonyls to form hemithioacetals and, upon reaction with a second equivalent of thiol, thioacetals chemistrysteps.com. The presence of the β-keto group in this compound could influence the reactivity of the thiol group in such reactions.

Quinones

The reaction of thiols with quinones is a well-documented area of study, often involving Michael-type additions acs.orgresearchgate.net. Thiols can add to the electrophilic carbon atoms of the quinone ring. The regioselectivity of this addition can be influenced by the substituents on the quinone and the thiol itself acs.org. In the case of this compound, it would be expected to react with quinones via its thiol group, forming a thioether linkage. The specific products would depend on the quinone used and the reaction conditions.

Reaction Kinetics, Thermodynamics, and Computational Modeling of Reactivity

Specific kinetic and thermodynamic data for the reactions of this compound are not available in the reviewed literature. However, general principles can be applied.

Reaction Kinetics: The rates of thiol reactions are highly dependent on factors such as the nucleophilicity of the thiol, the electrophilicity of the substrate, steric hindrance, and solvent effects nih.gov. For thiol-disulfide exchange, the rate is often dependent on the pKa of the participating thiols nih.gov. The kinetics of the reaction of thiols with electrophiles like quinones are typically studied using techniques such as UV-Vis spectroscopy or NMR to monitor the disappearance of reactants and the appearance of products over time nih.gov.

Thermodynamics: The thermodynamics of thiol reactions, such as thiol-disulfide exchange, are governed by the relative stabilities of the reactants and products. The equilibrium position of these reactions is influenced by the redox potentials of the participating thiols and disulfides.

Computational Modeling: While no specific computational studies on this compound were found, density functional theory (DFT) is a common method used to model the reactivity of thiols nih.govresearchgate.net. Such studies can provide insights into reaction mechanisms, transition state geometries, and activation energies. For this compound, computational modeling could be used to predict its pKa, nucleophilicity, and the transition state structures for its reactions with various electrophiles.

Data Tables

Due to the absence of specific experimental data for this compound, no data tables with detailed research findings can be generated.

Advanced Analytical Methodologies for the Characterization of 2 Methylthiolan 4 One 3 Thiol

Chromatographic Separation Techniques

Effective separation of 2-Methylthiolan-4-one-3-thiol from complex sample matrices is the foundational step for its characterization. The choice of chromatographic technique is primarily dictated by the compound's physicochemical properties, particularly its volatility and polarity.

Gas chromatography is a premier technique for analyzing volatile sulfur compounds (VSCs) like this compound. azom.com The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a stationary phase within a column. For sulfur compounds, specialized detectors that offer high sensitivity and selectivity are crucial. The Sulfur Chemiluminescence Detector (SCD) is particularly advantageous due to its equimolar response to sulfur compounds, excellent sensitivity, and high selectivity over carbon-containing compounds. oup.comnih.gov Another commonly used detector is the Flame Photometric Detector (FPD), which, while effective, can have a non-linear response at low concentrations. oup.com

To enhance separation efficiency, chromatographic conditions are carefully optimized. This includes selecting appropriate capillary columns (e.g., thick phase methyl silicone) and programming the oven temperature to achieve baseline separation of target analytes from other matrix components. azom.com

Multidimensional Gas Chromatography (GCxGC) offers a significant leap in separation power for highly complex samples, such as crude oil fractions or food extracts, where VSCs might be present. oup.comnih.gov In GCxGC, two columns with different stationary phases are coupled, providing a much higher peak capacity and structured two-dimensional chromatograms that separate compounds by classes, greatly facilitating identification. nih.govnih.gov This technique is exceptionally powerful for resolving co-eluting compounds that would otherwise overlap in a single-dimensional GC analysis. oup.com

| Parameter | Specification/Condition | Reference |

|---|---|---|

| Injection Port | Split/Splitless, 250 °C | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Column Type | Thick phase methyl silicone capillary or Porous Layer Open Tubular (PLOT) | azom.comresearchgate.net |

| Oven Program | Initial temp 35-40 °C, followed by programmed ramps (e.g., to 170 °C) | azom.commdpi.com |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) | oup.comoup.com |

For thiols that are less volatile or more polar, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the methods of choice. diva-portal.org These techniques separate compounds in a liquid mobile phase based on their interactions with a solid stationary phase. Given that thiols are not inherently fluorescent or strongly UV-absorbing, a pre-column derivatization step is often required. diva-portal.org Fluorescent probes, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), react specifically with the thiol group, yielding a highly fluorescent product that can be detected with great sensitivity. nih.gov

Reversed-phase HPLC, using columns like C18, is commonly employed for the separation of these derivatized thiols. nih.gov The mobile phase typically consists of a buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile), and a gradient elution is used to resolve a wide range of analytes. diva-portal.orgnih.gov UHPLC systems utilize columns with smaller particle sizes, enabling faster analysis times and higher resolution compared to traditional HPLC. researchgate.net This is particularly useful for high-throughput analysis of biological or food samples. researchgate.netmdpi.com

| Parameter | Specification/Condition | Reference |

|---|---|---|

| Derivatization Reagent | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | nih.gov |

| Column | Reversed-phase C18 (e.g., InertSustain AQ-C18) | nih.gov |

| Mobile Phase | Gradient of citric buffer and Methanol (MeOH) | nih.gov |

| Detection | Fluorescence Detector | diva-portal.orgnih.gov |

| Analysis Time | Typically under 30 minutes per sample | nih.gov |

Due to the often trace-level concentrations of this compound in complex matrices, an extraction and preconcentration step is essential prior to chromatographic analysis. These methods serve to isolate the analyte from interfering substances and increase its concentration to a level suitable for detection.

Cryogenic Trapping: This technique is used for volatile compounds in gaseous samples. The sample is passed through a trap cooled to very low temperatures (e.g., with liquid nitrogen), causing the volatile analytes to condense. The trap is then rapidly heated to inject the concentrated sample into the GC system. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from a liquid sample. The interfering components are washed away, and the analyte is then eluted with a small volume of solvent.

Covalent Chromatography: This highly selective technique uses a stationary phase, such as Thiopropyl-Sepharose, which contains a disulfide group that specifically reacts with thiol-containing compounds to form a covalent bond. nih.gov After non-thiol compounds are washed away, the bound thiol is released by adding a reducing agent, providing a very clean and concentrated extract. nih.govgoogle.com

Care must be taken during sample preparation to prevent the oxidation of the highly reactive thiol group, which can lead to inaccurate quantification. mdpi.com

Advanced Spectroscopic Detection and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed for the definitive identification and structural confirmation of this compound.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. It is frequently coupled with chromatographic systems for comprehensive analysis.

GC-MS and LC-MS/MS: Coupling GC or LC with a mass spectrometer (GC-MS or LC-MS) combines the separation power of chromatography with the detection and identification capabilities of MS. researchgate.netnih.gov For structural confirmation, tandem mass spectrometry (MS/MS) is invaluable. nih.govnih.gov In MS/MS, a specific ion (the precursor ion) corresponding to the analyte is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap provide high-resolution mass data, allowing for the determination of the elemental composition of a molecule from its exact mass. ub.edu This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Triple Quadrupole (QqQ) MS: This type of mass spectrometer is the "workhorse" for quantitative analysis. mdpi.com It operates in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where it selectively monitors a specific precursor-to-product ion transition. This provides exceptional sensitivity and selectivity, making it ideal for quantifying trace levels of target compounds in complex matrices. mdpi.com

| Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| GC-MS | Identification of volatile compounds | Provides molecular weight and fragmentation patterns for identification | researchgate.netnih.gov |

| LC-MS/MS | Identification and quantification of polar/labile compounds | High selectivity and structural confirmation through fragmentation | mdpi.comnih.govnih.gov |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Accurate mass measurement | Enables determination of elemental composition | ub.edu |

| Triple Quadrupole (QqQ) MS | Targeted quantification | Superior sensitivity and selectivity for trace analysis | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum reveals the different types of hydrogen atoms in the molecule, their relative numbers (through integration), and their connectivity to neighboring atoms (through signal splitting). vscht.cz For this compound, ¹H NMR would distinguish the protons of the methyl group, the methine protons, and the methylene (B1212753) protons within the thiolane ring.

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, allowing for the identification of the carbonyl carbon, the carbons bearing the thiol and methyl groups, and the other ring carbons. vscht.cz

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive structural connections. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon atom to which it is directly attached. These techniques allow for the complete and unambiguous assignment of the molecule's structure.

Fluorescence Detection for Derivatized Thiols

Fluorescence detection is a highly sensitive and selective technique for the analysis of thiols after their conversion to fluorescent derivatives. Since most thiols, including this compound, are not naturally fluorescent, derivatization with a fluorogenic reagent is a necessary prerequisite for their determination by fluorescence spectroscopy. This approach offers significant advantages, including low detection limits, a wide linear dynamic range, and high specificity, as the derivatization reaction can be tailored to target the thiol functional group specifically. astm.orgnih.gov

The fundamental principle involves the reaction of the thiol group of this compound with a non-fluorescent or weakly fluorescent reagent to form a stable, highly fluorescent product. The intensity of the emitted fluorescence is directly proportional to the concentration of the thiol derivative, and thus to the original concentration of this compound in the sample. nih.gov High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a common instrumental setup for separating the derivatized thiol from other matrix components before its quantification. nih.govdiva-portal.org

The choice of the fluorescent label is critical and depends on factors such as the reactivity with the thiol, the quantum yield of the resulting derivative, the excitation and emission wavelengths, and the stability of the adduct. Commonly used fluorophores for thiol detection exhibit excitation and emission in the ultraviolet or visible regions of the electromagnetic spectrum. nih.govtcichemicals.com For instance, the reaction of thiols with certain probes can lead to a significant fluorescence enhancement, with quantum yields of the thiol adducts for some probes being as high as 0.91. nih.gov The detection limits achieved with these methods are often in the nanomolar to picomolar range, making them suitable for trace analysis. nih.govmdpi.comaatbio.com

Derivatization Strategies for Enhanced Detection and Specificity

The derivatization step is pivotal for the successful analysis of this compound using fluorescence detection. It not only imparts fluorescence to the molecule but also can improve its chromatographic properties and stability.

A variety of chemical reagents have been developed for the specific derivatization of thiols. The selection of the appropriate reagent is crucial for achieving high sensitivity and selectivity.

4,4'-dithiodipyridine (DTDP): This reagent reacts with thiols via a thiol-disulfide exchange reaction to produce a chromophoric or fluorophoric pyridinethione derivative. The reaction is typically rapid and can be performed under mild conditions. ub.edu

Diethyl 2-methylenemalonate (DEMM): DEMM reacts with thiols through a Michael addition reaction. This type of reaction is highly selective for thiols and proceeds under conditions that can help preserve the integrity of the analyte. nih.gov

Ebselen: This organoselenium compound can be used for the derivatization of thiols, particularly in complex matrices like coffee. ub.eduresearchgate.net The reaction is selective and efficient, allowing for minimal sample manipulation. ub.edu

Maleimide (B117702) Conjugates: Maleimides are highly reactive towards thiol groups, forming stable thioether bonds. A wide range of fluorescent dyes are available as maleimide conjugates, offering a versatile platform for thiol derivatization. astm.orgmdpi.com The reaction is generally specific to thiols at neutral pH. aatbio.com

The derivatization protocol typically involves mixing the sample containing this compound with an excess of the derivatizing reagent in a suitable buffer. The reaction conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete and specific derivatization. For instance, a typical protocol might involve reacting the sample with the maleimide conjugate at room temperature for a specified period before stopping the reaction and proceeding with HPLC analysis.

| Derivatization Reagent | Reaction Type | Typical Reaction Conditions | Advantages |

|---|---|---|---|

| 4,4'-dithiodipyridine (DTDP) | Thiol-disulfide exchange | Neutral to slightly acidic pH, room temperature | Rapid reaction, good selectivity |

| Diethyl 2-methylenemalonate (DEMM) | Michael addition | Mildly alkaline pH, room temperature | High specificity for thiols |

| Ebselen | Reaction with selenium center | Mild conditions, suitable for complex matrices | High efficiency and selectivity |

| Maleimide Conjugates | Michael addition | Neutral pH (6.5-7.5), room temperature | High reactivity and specificity, wide variety of fluorescent tags available |

Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products, resulting in an underestimation of the thiol concentration. Therefore, it is crucial to implement strategies to preserve the oxidation state of this compound throughout the analytical procedure.

Key strategies include:

Sample Handling: Samples should be processed promptly and, if necessary, stored at low temperatures and protected from light and oxygen to minimize oxidation. ub.edunih.gov

Use of Reducing Agents: In some cases, a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can be added to the sample to reduce any disulfides back to their corresponding thiols prior to derivatization. diva-portal.org However, this approach provides the total thiol content and does not differentiate between the reduced and oxidized forms.

Control of pH: Maintaining an appropriate pH during sample preparation and derivatization is critical, as the rate of thiol oxidation is pH-dependent.

Derivatization as a Protective Step: The derivatization reaction itself can serve to protect the thiol group from oxidation by converting it into a more stable derivative.

Method Validation, Sensitivity, and Robustness Assessment (e.g., linearity, limits of detection, precision)

Method validation is an essential process to ensure that the analytical method is suitable for its intended purpose. For the characterization of this compound, a comprehensive validation should be performed to assess its performance characteristics.

Linearity: The linearity of the method is evaluated by analyzing a series of standard solutions of the derivatized this compound at different concentrations. The response of the detector (fluorescence intensity) is plotted against the concentration, and a linear regression analysis is performed. A good linearity is indicated by a correlation coefficient (R²) close to 1.000. For many HPLC-fluorescence methods for thiols, excellent linearity with R² > 0.999 is achievable. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the chromatogram. For fluorescence-based methods, LODs in the low nanomolar to picomolar range are often reported for thiols. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For trace analysis of thiols, RSD values are typically expected to be within an acceptable range, often below 15%. nih.govresearchgate.net

Accuracy: Accuracy is the closeness of the analytical result to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. Good accuracy is demonstrated by recovery values close to 100%. nih.govresearchgate.net

Robustness: Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Validation Parameter | Typical Performance for Thiol Analysis | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | > 0.999 | ≥ 0.995 |

| Limit of Detection (LOD) | nmol/L to pmol/L range | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | nmol/L to pmol/L range | Signal-to-Noise Ratio ≥ 10 |

| Precision (RSD) | Intra-day: < 10% Inter-day: < 15% | Generally < 15-20% for trace analysis |

| Accuracy (Recovery) | 80-120% | Typically within 80-120% |

Degradation and Stability Studies of 2 Methylthiolan 4 One 3 Thiol

Chemical Degradation Pathways and Mechanisms

Oxidative degradation is a major pathway for the breakdown of thiol-containing compounds. The thiol group (-SH) in 2-Methylthiolan-4-one-3-thiol is readily oxidized, particularly in the presence of oxygen, metal ions, or light. The primary oxidative reaction is the formation of a disulfide bond between two molecules of the thiol, resulting in the corresponding dimer. libretexts.org This process can be initiated by various oxidizing agents and often proceeds via a radical mechanism.

The general mechanism for the oxidation of thiols to disulfides can be represented as follows: 2 R-SH + [O] → R-S-S-R + H₂O

In the case of this compound, this would lead to the formation of a disulfide dimer. Further oxidation can lead to the formation of thiosulfinates and ultimately sulfonic acids, which are generally odorless. libretexts.org

Ionic reaction pathways for the degradation of this compound can be influenced by the pH of the surrounding medium. The thiol group can be deprotonated to form a thiolate anion (RS⁻), which is a potent nucleophile. nih.gov This thiolate can participate in nucleophilic substitution or addition reactions, depending on the other components present in the matrix.

For instance, the thiolate anion can react with electrophilic compounds, leading to the formation of new thioethers. The stability of the five-membered ring in the thiolane structure can also be affected by pH, potentially leading to ring-opening reactions under strongly acidic or basic conditions.

Factors Influencing Compound Stability

The stability of this compound is not intrinsic but is significantly influenced by a range of external factors. These factors can accelerate the degradation processes, leading to a shorter shelf-life of products containing this aroma compound.

The pH of the medium plays a crucial role in the stability of this compound. In general, thiols are more susceptible to oxidation at higher pH values, as the formation of the more reactive thiolate anion is favored. nih.gov Acidic conditions can, to some extent, stabilize the thiol form. However, extreme pH values, both acidic and alkaline, can catalyze other degradation reactions such as hydrolysis or ring-opening.

Temperature is another critical factor. As with most chemical reactions, the rate of degradation of this compound increases with temperature. Elevated temperatures provide the necessary activation energy for oxidative and other degradation reactions to occur more rapidly. Therefore, storage at lower temperatures is generally recommended to preserve the integrity of this compound. The stability of ketone bodies, for instance, has been shown to be highly dependent on storage temperature, with significant degradation occurring at -20°C compared to -80°C. nih.gov

| pH | Temperature (°C) | Relative Degradation Rate |

|---|---|---|

| 3 | 4 | Low |

| 3 | 25 | Moderate |

| 7 | 4 | Moderate |

| 7 | 25 | High |

| 9 | 4 | High |

| 9 | 25 | Very High |

The presence of oxygen is a primary driver for the oxidative degradation of this compound. Limiting oxygen exposure through appropriate packaging or the use of antioxidants can significantly enhance the stability of this compound.

Light, particularly UV light, can also promote degradation. Light can provide the energy to initiate radical reactions, leading to the oxidation of the thiol group. Therefore, protecting products containing this compound from light is crucial for maintaining their aroma quality.

The food matrix itself can have a profound impact on the stability of this compound. The presence of metal ions, such as copper and iron, can catalyze oxidation reactions. Conversely, some matrix components, such as antioxidants (e.g., ascorbic acid, tocopherols), can help to protect the thiol from degradation. The interaction with other food components, such as proteins and carbohydrates, can also influence its stability.

Characterization of Degradation Products and Their Chemical Interconversions (e.g., disulfides)

The primary and most well-documented degradation products of thiols are the corresponding disulfides, formed through oxidation. libretexts.org In the case of this compound, the main initial degradation product would be the symmetrical disulfide. This conversion from a thiol to a disulfide results in a significant change in the aroma profile, as disulfides generally have different and often less potent sensory characteristics.

The formation of disulfides is a reversible reaction. Disulfides can be reduced back to their corresponding thiols in the presence of a reducing agent. atamanchemicals.com This interconversion is a key aspect of the chemistry of sulfur compounds in many biological and food systems.

Further oxidation of the disulfide can lead to a range of more highly oxidized sulfur species. These can include thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R), and ultimately sulfonic acids (R-SO₃H). Each of these transformations represents a further step in the degradation of the original aroma compound and typically leads to a complete loss of the desired sensory properties.

| Degradation Product | Chemical Structure | Formation Pathway |

|---|---|---|

| Bis(2-methyl-4-oxothiolan-3-yl) disulfide | R-S-S-R | Mild Oxidation |

| 2-Methylthiolan-4-one-3-sulfenic acid | R-SOH | Intermediate in Oxidation |

| 2-Methylthiolan-4-one-3-sulfinic acid | R-SO₂H | Further Oxidation |

| 2-Methylthiolan-4-one-3-sulfonic acid | R-SO₃H | Strong Oxidation |

Computational and Theoretical Chemistry Applications to 2 Methylthiolan 4 One 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-Methylthiolan-4-one-3-thiol. These calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to nucleophilic or electrophilic attack, and predict various molecular properties.

The reactivity of this compound is governed by its functional groups: a ketone, a thiol, and a thioether within a five-membered ring. DFT calculations can be employed to compute molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For sulfur-containing heterocyclic compounds, the HOMO is often localized on the sulfur atoms, indicating their nucleophilic character. researchgate.net

Furthermore, electrostatic potential maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the sulfur atom of the thiol group are expected to be regions of high electron density (nucleophilic sites), while the carbonyl carbon is an electrophilic site.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. nih.gov |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.com

The thiolane ring is known to be a flexible system. rsc.org MD simulations can explore the potential energy surface of this compound to identify its most stable conformations. This involves simulating the molecule's dynamics over a period of time and analyzing the trajectory to determine the preferred geometries and the energy barriers between them. The presence of a methyl group and a thiol group as substituents on the ring will influence the conformational preferences.

MD simulations are also crucial for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., water), one can analyze the hydrogen bonding patterns and other non-covalent interactions. The thiol group can act as a hydrogen bond donor, while the carbonyl oxygen and the sulfur atoms can act as hydrogen bond acceptors. Understanding these interactions is vital for predicting the molecule's solubility and behavior in different environments.

Table 2: Conformational Analysis of this compound from MD Simulations (Illustrative)

| Conformer | Dihedral Angle (C2-C3-C4-S1) | Relative Population (%) |

|---|---|---|

| Envelope (C3-endo) | 25° | 45% |

| Envelope (C2-endo) | -30° | 35% |

Note: The data in this table is illustrative and represents a hypothetical distribution of conformers that could be determined from MD simulations.

In Silico Elucidation of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions, providing detailed information about reaction mechanisms, including the structures of transition states and the energetics of the reaction pathway. For this compound, this approach can be applied to understand its reactivity in various chemical transformations.

For instance, the thiol group can participate in nucleophilic addition reactions, such as the Michael addition to α,β-unsaturated ketones. semanticscholar.org Computational studies can model the reaction of this compound with an electrophile, mapping out the energy profile of the reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy. A lower activation energy indicates a faster reaction.

These calculations can also be used to investigate the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the ketone group, computational methods can predict whether the attack of a nucleophile is more likely to occur from the top or bottom face of the ring, leading to different stereoisomers.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative)

| Reaction Type | Electrophile | Solvent | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Addition | Acrolein | Water | 15.2 |

Note: The data in this table is illustrative and provides hypothetical activation energies for plausible reactions.

Structure-Reactivity Relationship Studies using Computational Approaches

In such a study, a set of molecules with systematic structural variations would be synthesized, and their reactivity would be experimentally measured. Concurrently, a range of molecular descriptors would be calculated for each molecule using computational methods. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the calculated descriptors with the observed reactivity. A robust QSAR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For instance, a QSAR model might reveal that the nucleophilicity of the thiol group is strongly correlated with the electrostatic potential at the sulfur atom.

Table 4: Molecular Descriptors for a Hypothetical QSAR Study of Thiolane Derivatives (Illustrative)

| Derivative | LogP | Molecular Weight | HOMO Energy (eV) | Predicted Reactivity (relative scale) |

|---|---|---|---|---|

| This compound | 1.2 | 148.25 | -6.5 | 1.0 |

| Thiolan-4-one-3-thiol | 0.8 | 134.22 | -6.4 | 0.9 |

Note: The data in this table is illustrative and represents the type of data that would be generated in a QSAR study.

Q & A

Basic: What are the established synthetic routes for 2-Methylthiolan-4-one-3-thiol, and what key challenges arise during its preparation?

Methodological Answer:

The synthesis of this compound typically involves cyclization of mercapto-substituted precursors or functionalization of a preformed thiolane ring. A common approach is the nucleophilic addition of methyl groups to thiolactone intermediates, followed by thiol-protection strategies (e.g., using trityl or acetyl groups) to prevent disulfide formation. Challenges include:

- Stereochemical control : The thiolan ring’s conformation may lead to epimerization during synthesis.

- Thiol reactivity : Competing side reactions (e.g., oxidation to disulfides) require inert atmospheres and reducing agents like dithiothreitol (DTT).

- Purification : Silica gel chromatography may degrade thiols; reverse-phase HPLC or cold crystallization is preferred .

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents | Challenges |

|---|---|---|---|

| Cyclization of thioester | 45–55 | BF₃·OEt₂, DTT | Epimerization at C3 |

| Thiolactone alkylation | 60–65 | MeMgBr, THF, −78°C | Disulfide byproduct formation |

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Thiol protons (δ 1.5–2.5 ppm) may appear broad due to exchange; deuterated DMSO suppresses this.

- ¹³C NMR : The ketone (C4) resonates at ~210 ppm, while the thiolan ring carbons appear at 25–40 ppm.

- Mass Spectrometry (HRMS) : ESI-MS in negative ion mode detects [M−H]⁻ ions; isotopic patterns confirm sulfur content.

- X-ray Crystallography : Resolves stereochemistry but requires stable single crystals (often grown in ethanol/water at 4°C).

Note: Discrepancies in reported NMR shifts may arise from solvent effects or tautomerism (e.g., thione-thiol equilibrium) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often stem from:

- Impurity profiles : Trace disulfides or oxidized byproducts can skew bioassays. Validate purity via HPLC-MS before testing.

- Assay conditions : Thiols are redox-active; use reducing buffers (e.g., 1 mM DTT) in cell-based assays.

- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity.

Table 2: Bioactivity Data Comparison (Hypothetical)

| Derivative | IC₅₀ (µM) | Assay Type | Notes |

|---|---|---|---|

| 3-Thiol, 2-Me | 12.3 | Enzyme inhibition | Reducing buffer used |

| 3-Thiol, 2-Et | 45.7 | Cell viability | Oxidized byproduct detected |

Recommendation: Replicate studies under standardized conditions and validate structures post-assay .

Advanced: What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?

Methodological Answer:

The ketone (C4) and thiol (C3) groups create electronic asymmetry, directing nucleophiles to C2 or C5. Computational studies (DFT) suggest:

- Electrophilic sites : C2 is more electrophilic due to ketone conjugation (LUMO ≈ −1.2 eV).

- Steric effects : The 2-methyl group hinders attack at C3.

Experimental validation : Use kinetic isotope effects (KIE) or trapping of intermediates with TEMPO .

Advanced: How can researchers optimize experimental design for studying this compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent stability : Perform HPLC stability assays across pH 2–8 (simulate gastrointestinal to plasma environments).

- Oxidation kinetics : Monitor thiol depletion via Ellman’s reagent (λ = 412 nm) under varying O₂ levels.

- Temperature control : Store samples at −80°C with cryoprotectants (e.g., glycerol) to prevent degradation .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.